molecular formula C15H16FNO3S2 B2955503 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide CAS No. 1448073-68-4

2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2955503
CAS No.: 1448073-68-4
M. Wt: 341.42
InChI Key: KKPPETWFSXWUSO-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is a chemically complex compound featuring a benzenesulfonamide backbone with fluorine, hydroxyl, and methylthio functional groups. This compound's structure gives it potential relevance in fields like medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide typically starts with the appropriate benzenesulfonyl fluoride and undergoes a series of nucleophilic substitution and addition reactions. Specific routes might involve:

  • Step 1: : Nucleophilic substitution with a primary amine, resulting in the formation of a sulfonamide intermediate.

  • Step 2: : Introduction of the hydroxy group via reaction with an epoxide.

  • Step 3: : Final attachment of the methylthio group through a thiol-ene reaction.

Reaction Conditions: : These steps often require specific catalysts (like Lewis acids), controlled temperatures, and inert atmospheres to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial methods scale up these reactions using continuous flow chemistry and automated reactors to optimize yield and purity. Solvent choice, reaction time, and purification steps (like recrystallization) are meticulously controlled to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can be oxidized using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid, potentially forming sulfoxides or sulfones.

  • Reduction: : Reductive amination using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic aromatic substitution can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperoxybenzoic acid in an organic solvent.

  • Reduction: : Sodium borohydride in ethanol or methanol.

  • Substitution: : Chlorinating agents or brominating agents under acidic or basic conditions.

Major Products

  • Oxidation Products: : Sulfoxide derivatives.

  • Reduction Products: : Amines or other simplified structures.

  • Substitution Products: : Halogenated derivatives.

Scientific Research Applications

Chemistry

Used as a precursor in synthetic organic chemistry for the development of new materials or intermediates.

Biology

Potential use in biochemical assays due to its ability to interact with specific enzymes or biological pathways.

Medicine

Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry

Used in the development of specialty chemicals or as a part of complex formulations in agricultural chemicals.

Mechanism of Action

This compound’s mechanism of action is based on its ability to form hydrogen bonds, interact with hydrophobic sites, and undergo redox reactions. It potentially targets enzymes involved in oxidative stress or cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(2-hydroxyphenyl)benzenesulfonamide: : Similar structure, lacks the methylthio group.

  • 2-Chloro-N-(2-hydroxy-2-(4-methylthio)phenyl)benzenesulfonamide: : Chlorine instead of fluorine.

  • N-(2-Hydroxy-2-(4-methylthio)phenyl)benzenesulfonamide: : Without the fluoro substituent.

Uniqueness

The presence of fluorine, hydroxyl, and methylthio groups in 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide creates a unique steric and electronic environment. This influences its reactivity and interaction with biological targets differently compared to its analogues.

Properties

IUPAC Name

2-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c1-21-12-8-6-11(7-9-12)14(18)10-17-22(19,20)15-5-3-2-4-13(15)16/h2-9,14,17-18H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPPETWFSXWUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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